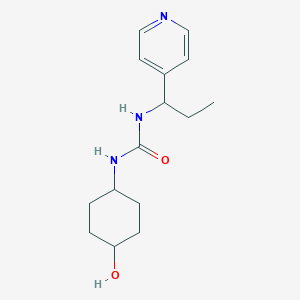![molecular formula C15H15N3O3 B6640410 N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide](/img/structure/B6640410.png)
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide, also known as FHPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a type of indazole, which is a heterocyclic compound that contains a five-membered ring with nitrogen and carbon atoms. FHPI has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide involves the inhibition of Rho kinase, which is a key regulator of cellular processes. Rho kinase is involved in the regulation of actin cytoskeleton dynamics, which is critical for cell migration and invasion. This compound has been shown to disrupt the interaction between Rho kinase and its substrate, resulting in the inhibition of Rho kinase activity. This leads to the inhibition of cell migration and invasion, which is important for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit cell migration and invasion, which is important for the treatment of cancer. This compound has also been shown to have anti-inflammatory effects, which is important for the treatment of cardiovascular diseases. In addition, this compound has been found to have neuroprotective effects, which is important for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. Another advantage is that it has been extensively studied, and its synthesis method is well-established. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Another limitation is that it can be expensive, which can also limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurological disorders. Another direction is to develop more efficient and cost-effective methods for the synthesis of this compound. In addition, future studies could focus on the development of new inhibitors that target Rho kinase and other enzymes involved in cellular processes. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for a variety of diseases.
Synthesis Methods
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide involves a multi-step process that has been described in several scientific publications. The method involves the use of various reagents, including furfural, hydroxylamine, and indazole-7-carboxylic acid. The reaction conditions are carefully controlled to ensure the production of a high-quality product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have inhibitory effects on several enzymes, including Rho kinase, ROCK1, and ROCK2. These enzymes are involved in various cellular processes, including cell migration, proliferation, and differentiation. This compound has been shown to have potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurological disorders.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-15(20,12-6-3-7-21-12)9-16-14(19)11-5-2-4-10-8-17-18-13(10)11/h2-8,20H,9H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZVBJOLQNIPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC2=C1NN=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxyethyl)-N-methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B6640329.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)
![2-[[[1-(2-Phenylethyl)piperidin-4-yl]amino]methyl]cyclopentan-1-ol](/img/structure/B6640338.png)
![3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640353.png)
![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)

![1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B6640370.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea](/img/structure/B6640375.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methylpropyl)pyrazol-4-yl]urea](/img/structure/B6640381.png)
![5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide](/img/structure/B6640382.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640384.png)
![[4-[2-Hydroxy-2-(4-methylphenyl)ethyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B6640386.png)
![1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B6640391.png)
![2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol](/img/structure/B6640396.png)